CID 66762935

Description

CID 66762935 is a unique chemical compound registered in the PubChem database. For instance, lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as marine toxins with complex polycyclic structures . If this compound belongs to this class, it may share biosynthetic pathways or biological activity with oscillatoxins. Similarly, highlights brominated aromatic compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (PubChem ID 737737), which could suggest structural parallels if this compound is a halogenated heterocycle .

Properties

Molecular Formula |

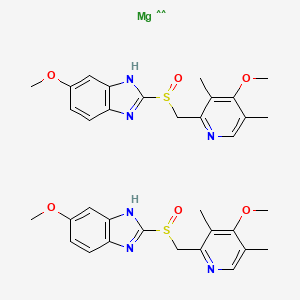

C34H38MgN6O6S2 |

|---|---|

Molecular Weight |

715.1 g/mol |

InChI |

InChI=1S/2C17H19N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3,(H,19,20); |

InChI Key |

FIIHNCOJFCXJSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 66762935 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

CID 66762935 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 66762935 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 66762935 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 66762935 with two structurally or functionally related compounds, based on extrapolation from the evidence:

Key Contrasts:

Structural Complexity : Oscillatoxin D (CID 101283546) exhibits a highly oxygenated polycyclic structure, whereas this compound may prioritize halogenation (e.g., bromine/chlorine) if analogous to ’s brominated compounds .

Biological Targets : Oscillatoxin D targets protein phosphatases, while brominated benzo[b]thiophenes like PubChem 737737 are linked to cytochrome P450 inhibition, suggesting divergent mechanisms .

Synthesis: Oscillatoxin D is biosynthesized by cyanobacteria, whereas brominated aromatics are typically synthesized via stepwise halogenation and cyclization .

Research Findings and Limitations

- Analytical Challenges : emphasizes GC-MS for compound identification, which would apply to this compound if volatile or derivatizable . However, polar or high-molecular-weight analogs (e.g., oscillatoxins) require advanced techniques like HRMS or NMR .

- Toxicity Data: No direct toxicity data for this compound exists in the evidence.

- Structural Ambiguity : The absence of this compound’s explicit data in the evidence necessitates cautious extrapolation from related compounds.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 66762935?

- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific biological systems or chemical interactions involving this compound.

- Intervention: Experimental variables (e.g., concentration, reaction conditions).

- Comparison: Control groups or reference compounds.

- Outcome: Measurable effects (e.g., binding affinity, catalytic activity).

Q. What are key considerations for experimental design with this compound?

- Methodological Steps :

Define variables (independent, dependent, controlled) and replication strategies.

Use factorial designs to test interactions (e.g., temperature/pH effects on stability).

Validate protocols with positive/negative controls (e.g., known inhibitors or substrates).

- Reference experimental templates from Grinnell College’s Investigations Handbook for hypothesis-driven workflows .

Q. How to conduct a systematic literature review for this compound?

- Guidelines :

- Search databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND kinetics").

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

- Use tools like PRISMA flowcharts to document screening processes .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

- Analytical Framework :

Re-examine methodology : Check for instrument calibration errors or batch variability in synthesis .

Statistical re-analysis : Apply robust tests (e.g., ANOVA with post-hoc corrections) to account for outliers.

Contextualize findings : Compare results with structurally analogous compounds to identify mechanistic discrepancies .

- Example: Conflicting binding affinity data may arise from assay conditions (e.g., ionic strength differences).

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methods :

- Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.

- Machine learning : Train models to predict bioactivity using molecular descriptors (e.g., QSAR).

Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) for this compound studies?

- Workflow :

Computational docking : Predict binding modes using software like AutoDock.

Experimental validation : Compare docking scores with SPR (Surface Plasmon Resonance) data.

Iterative refinement : Adjust force field parameters based on empirical results.

Data Management and Ethical Compliance

Q. How to ensure data integrity in this compound research?

- Best Practices :

- Metadata documentation : Record synthesis conditions (e.g., solvent purity, reaction time).

- Open-access repositories : Deposit raw spectra or crystallography data in platforms like Zenodo.

- Ethical compliance : Disclose conflicts of interest and obtain IRB approval for biological assays .

Q. What strategies mitigate bias in qualitative studies involving this compound?

- Techniques :

- Triangulation : Combine spectroscopic, chromatographic, and computational data.

- Blinded analysis : Separate data collection and interpretation roles among team members.

- Peer debriefing : Invite external experts to critique study design .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.